3-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-4-propan-2-yloxybenzoic acid
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Overview
Description
3-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-4-propan-2-yloxybenzoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoic acid core substituted with a propan-2-yloxy group and an amide linkage to a 3,5-dimethyl-1,2-oxazole moiety. The unique structure of this compound allows it to participate in diverse chemical reactions and exhibit specific biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-4-propan-2-yloxybenzoic acid typically involves multiple steps:
Formation of the 3,5-Dimethyl-1,2-oxazole-4-carbonyl chloride: This can be achieved by reacting 3,5-dimethyl-1,2-oxazole-4-carboxylic acid with thionyl chloride under reflux conditions.
Amidation Reaction: The resulting 3,5-dimethyl-1,2-oxazole-4-carbonyl chloride is then reacted with 4-propan-2-yloxybenzoic acid in the presence of a base such as triethylamine to form the desired amide linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of corresponding carboxylate derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocyclic system.
Substitution: The benzoic acid and oxazole moieties can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Carboxylate derivatives.
Reduction: Saturated heterocyclic compounds.
Substitution: Various substituted benzoic acid and oxazole derivatives.
Scientific Research Applications
3-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-4-propan-2-yloxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-4-propan-2-yloxybenzoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-4-methoxybenzoic acid
- 3-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-4-ethoxybenzoic acid
- 3-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-4-butoxybenzoic acid
Uniqueness
3-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-4-propan-2-yloxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The propan-2-yloxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Properties
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-4-propan-2-yloxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-8(2)22-13-6-5-11(16(20)21)7-12(13)17-15(19)14-9(3)18-23-10(14)4/h5-8H,1-4H3,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPJVQSKBCFDLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=C(C=CC(=C2)C(=O)O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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